molecular formula C17H25N3O2 B14642649 Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis- CAS No. 55591-35-0

Piperidine, 1,1'-[(4-nitrophenyl)methylene]bis-

Cat. No.: B14642649
CAS No.: 55591-35-0
M. Wt: 303.4 g/mol
InChI Key: HWGZEQQCGPJJAD-UHFFFAOYSA-N
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Description

Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is an organic compound with the molecular formula C11H14N2O2. This compound features a piperidine ring substituted with a 4-nitrophenyl group. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- can be synthesized through the reaction of piperidine with 4-nitrobenzaldehyde under specific conditions. The reaction typically involves the use of a solvent such as ethanol and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and yields high purity products .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields .

Major Products Formed

The major products formed from these reactions include reduced amines and substituted piperidine derivatives, which have significant applications in medicinal chemistry .

Scientific Research Applications

Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with cellular proteins involved in signal transduction pathways, thereby modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidine, 1,1’-[(4-nitrophenyl)methylene]bis- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Properties

CAS No.

55591-35-0

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

1-[(4-nitrophenyl)-piperidin-1-ylmethyl]piperidine

InChI

InChI=1S/C17H25N3O2/c21-20(22)16-9-7-15(8-10-16)17(18-11-3-1-4-12-18)19-13-5-2-6-14-19/h7-10,17H,1-6,11-14H2

InChI Key

HWGZEQQCGPJJAD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3

Origin of Product

United States

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